1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide
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Overview
Description
1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide is a complex heterocyclic compound It features a triazolopyridazine core, which is a fused ring system combining a triazole and a pyridazine ring
Preparation Methods
The synthesis of 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Attachment of the Thiophene Group: The thiophene moiety is typically introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide undergoes various chemical reactions:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . Additionally, it may intercalate with DNA, disrupting cellular processes and leading to cell death .
Comparison with Similar Compounds
Similar compounds include:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Investigated for its DNA intercalation properties and anticancer potential.
2,6-bis(1,2,3-triazol-4-yl)pyridine: Used in the formation of coordination complexes and polymeric networks.
The uniqueness of 1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-thiophen-2-ylethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6OS/c1-14(2)19-23-22-17-7-8-18(24-26(17)19)25-11-3-5-15(13-25)20(27)21-10-9-16-6-4-12-28-16/h4,6-8,12,14-15H,3,5,9-11,13H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSHKHJWLJXVDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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